

An In-depth Technical Guide to 2-acetylpyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Acetylnicotinic acid

Cat. No.: B1336604

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IUPAC Name: 2-acetylpyridine-3-carboxylic acid

Synonyms: **2-Acetylnicotinic acid**, 2-Acetonicotinic acid[1]

This technical guide provides a comprehensive overview of 2-acetylpyridine-3-carboxylic acid, a pyridine derivative of significant interest to researchers in synthetic chemistry and drug development. The document details its chemical identity, physicochemical properties, a relevant synthesis protocol, and its applications, particularly as a versatile intermediate.

Chemical Identity and Properties

2-acetylpyridine-3-carboxylic acid is an organic compound featuring a pyridine ring substituted with an acetyl group at the 2-position and a carboxylic acid group at the 3-position.[2][3] This unique arrangement of functional groups imparts specific reactivity, making it a valuable building block in the synthesis of more complex molecules.[3][4]

Table 1: Chemical Identifiers

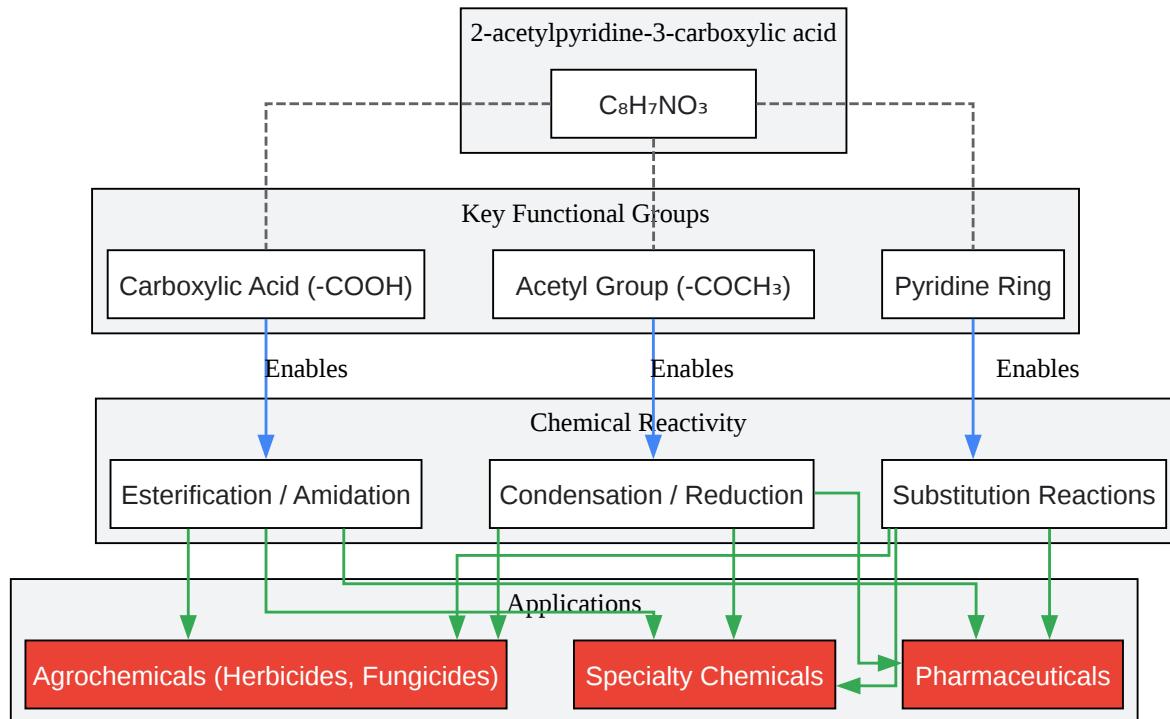
Identifier	Value
IUPAC Name	2-acetylpyridine-3-carboxylic acid[1][2]
CAS Number	89942-59-6[1][2]
Molecular Formula	C ₈ H ₇ NO ₃ [1][2]
Molecular Weight	165.15 g/mol [1][2]
InChI Key	JYUCDFZMJMRPHS-UHFFFAOYSA-N[1][2]
Canonical SMILES	CC(=O)C1=C(C=CC=N1)C(=O)O[2]

Table 2: Computed Physicochemical Properties

Property	Value	Reference
XLogP3-AA	0.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem
Exact Mass	165.042593085 Da	PubChem
Topological Polar Surface Area	67.3 Å ²	PubChem
Heavy Atom Count	12	PubChem
Complexity	202	PubChem
Melting Point	126-127 °C	Echemi[5]

Role as a Synthetic Intermediate

The primary application of 2-acetylpyridine-3-carboxylic acid is as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[2][3][5] The reactivity of its acetyl and carboxylic acid functional groups allows for a variety of chemical transformations, making it a versatile precursor for creating targeted molecules.[4]



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Fig 1. Logical relationship of structure to application.

Experimental Protocols: Synthesis

While a direct, detailed experimental protocol for 2-acetylpyridine-3-carboxylic acid is not readily available in the provided search results, a patented method for the preparation of the closely related compound, 2-acetylpyridine, from 2-pyridine carboxylic acid offers a highly relevant synthetic strategy.^{[6][7]} This multi-step process highlights the chemical transformations applicable to this class of compounds.

Protocol: Preparation of 2-acetylpyridine from 2-Pyridine Carboxylic Acid^{[6][7]}

This synthesis involves three main stages:

- Acyl Chlorination: Conversion of the carboxylic acid to an acyl chloride.
- Malonic Ester Synthesis: Reaction of the acyl chloride with a malonic ester.
- Hydrolysis and Decarboxylation: Conversion of the malonate intermediate to the final acetylpyridine product.

Step 1: Preparation of 2-Pyridinecarboxylic Chloride

- Reactants: 2-Pyridine carboxylic acid (starting material), an inert solvent (e.g., toluene, benzene), a catalyst (e.g., N,N-dimethylformamide, triethylamine), and a chlorinating agent (e.g., thionyl chloride, phosphorus pentachloride).[6][7]
- Procedure:
 - Combine 2-pyridine carboxylic acid, the inert solvent, and the catalyst in a reaction vessel.
 - Stir the mixture and heat to 55-65°C.
 - Add the chlorinating agent dropwise.
 - Increase the temperature to reflux and maintain for 2-3 hours to complete the acyl chlorination.
 - Remove excess chlorinating agent and solvent by reduced pressure distillation. The resulting 2-pyridinecarboxylic chloride is typically used directly in the next step without further purification.[6]

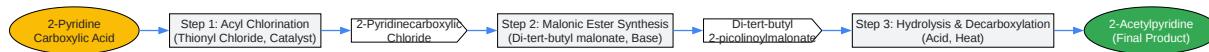
Step 2: Synthesis of Di-tert-butyl 2-picolinoylmalonate

- Reactants: 2-Pyridinecarboxylic chloride, an inorganic salt catalyst, a second inert solvent, a basic substance, and a dialkyl malonate (e.g., di-tert-butyl malonate).[7]
- Procedure:
 - Combine the inorganic salt catalyst, second inert solvent, basic substance, and dialkyl malonate in a reaction flask.

- Add the 2-pyridinecarboxylic chloride from Step 1 dropwise while stirring.
- Heat the mixture to drive the reaction to completion.
- Neutralize the reaction with hydrochloric acid and separate the organic layer.
- Wash the organic layer sequentially with saturated sodium bicarbonate and saturated brine.
- Dry the organic layer and concentrate under reduced pressure to yield the malonate intermediate.[7]

Step 3: Hydrolysis and Decarboxylation to 2-acetylpyridine

- Reactants: Di-tert-butyl 2-picolinoylmalonate and a mixed acid solution (water, organic acid like acetic acid, and inorganic acid like sulfuric acid).[6][7]
- Procedure:
 - Add the malonate intermediate to the mixed acid solution.
 - Heat the solution to reflux for 2-3 hours.
 - Cool the reaction mixture to room temperature and neutralize with a base (e.g., sodium hydroxide solution).
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Concentrate the organic extract under reduced pressure to obtain 2-acetylpyridine.[6][7]



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Fig 2. Workflow for a relevant synthesis of 2-acetylpyridine.

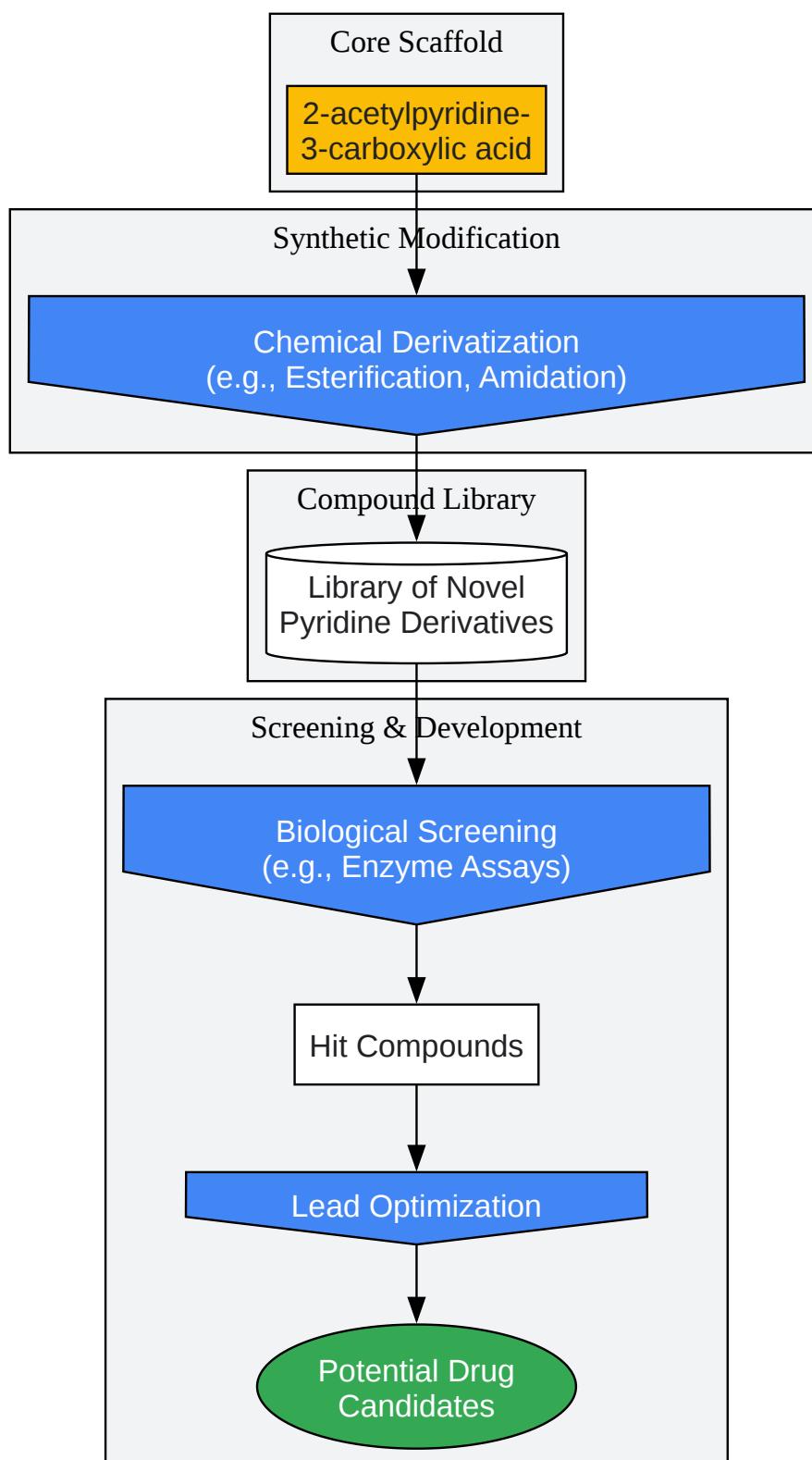
Biological Activity and Drug Development Potential

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in medicinal chemistry, leading to drugs for a wide range of diseases.[8][9] 2-acetylpyridine-3-carboxylic acid, as a derivative of nicotinic acid (pyridine-3-carboxylic acid), is of interest for its potential biological activities.

Studies suggest the compound and its derivatives may exhibit various effects, including:

- **Antimicrobial Properties:** Some research indicates that the compound may inhibit the growth of certain bacterial strains.[2]
- **Neuroprotective Effects:** It has been investigated for potential neuroprotective activities, possibly through interactions with nicotinic acetylcholine receptors or inhibition of enzymes like acetylcholinesterase.[2]
- **Enzyme Inhibition:** The scaffold is a candidate for developing inhibitors for specific enzymes involved in various metabolic pathways.[2][8]
- **Anti-inflammatory and Anti-hyperglycemic Agents:** Related pyridine-3-carboxylic acid derivatives have been synthesized and shown to have dual anti-inflammatory and anti-hyperglycemic properties.[10][11]

Its role as a precursor allows for the synthesis of diverse derivatives that can be screened for various therapeutic targets.



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Fig 3. Pathway from core scaffold to drug discovery.

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